

Inter-laboratory comparison of Drospirenone 6-ene analysis

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Compound of Interest

Compound Name: *Drospirenone 6-ene*

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A Comparative Guide to the Analysis of Drospirenone 6-ene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the analysis of Drospirenone and its related substances, with a focus on **Drospirenone 6-ene**, also known as Drospirenone Impurity D. While direct inter-laboratory comparison studies for **Drospirenone 6-ene** are not readily available in published literature, this document compiles and compares data from various validated analytical methods. The information presented here can serve as a valuable resource for establishing in-house methods, setting specifications, and designing future inter-laboratory studies.

Data Presentation

The following tables summarize the performance characteristics of different analytical methods reported for the quantification of Drospirenone and its impurities. These methods, primarily High-Performance Liquid Chromatography (HPLC), are suitable for the detection and quantification of **Drospirenone 6-ene**.

Table 1: Comparison of HPLC Method Parameters for Drospirenone Analysis

Parameter	Method 1	Method 2	Method 3
Column	Agilent Zorbax SB C18 (4.6 mm × 250 mm, 5 µm)	BDS Hypersil C18[1]	C18 Thermo Hypersil BDS (250 × 4.6 × 5 mm)[2]
Mobile Phase	A: 100% Acetonitrile B: Acetonitrile: Water (1:3 v/v)	Acetonitrile:water (60:40% v/v)[1]	Ammonium acetate: Acetonitrile (70:30) pH 6.8[2]
Flow Rate	1.3 mL/min	1.0 ml/min[1]	1 ml/min[2]
Detection	215 nm	UV at 271 nm[1]	PDA detector[2]
Column Temp.	40 °C[3]	Ambient	Ambient[2]

Table 2: Comparison of Method Validation Data for Drospirenone and Related Impurities

Parameter	Method 1 (Drospirenone & Impurities)	Method 2 (Drospirenone)	Method 3 (Drospirenone)	Method 4 (UV-Vis for Drospirenone)
Linearity Range	1.5 - 90 µg/mL[3]	10-60 µg mL-1[1]	10 to 60 µg/ml[2]	3–15 µg/mL[4]
Correlation Coefficient (r ²)	Not Specified	0.999[1]	0.987[2]	0.9999[4]
Accuracy (%) Recovery)	Not Specified	Within acceptance criteria	100.5 ± 0.5	99.28% to 102.11%[4]
Precision (%RSD)	Not Specified	Not Specified	< 1.4% (Intra-day & Inter-day)	1.73%[4]
LOD	Not Specified	Not Specified	Not Specified	0.363 µg/mL[4]
LOQ	Not Specified	Not Specified	Not Specified	1.04 µg/mL[4]

Experimental Protocols

The following is a generalized experimental protocol for the analysis of **Drospirenone 6-ene** in a drug substance or product, based on the methodologies cited in the literature.

Instrumentation

- High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
- Analytical balance.
- Volumetric flasks, pipettes, and other standard laboratory glassware.
- Sonication bath.
- pH meter.

Reagents and Materials

- Drospirenone and **Drospirenone 6-ene** reference standards.
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Methanol (HPLC grade).
- Ammonium acetate (analytical grade).
- Hydrochloric acid and Sodium hydroxide for pH adjustment.
- Filter membranes (e.g., 0.45 μm).

Chromatographic Conditions (Example based on Method 1)

- Column: Agilent Zorbax SB C18 (4.6 mm \times 250 mm, 5 μm)[3].
- Mobile Phase: Gradient elution with Mobile Phase A (100% Acetonitrile) and Mobile Phase B (Acetonitrile: Water 1:3 v/v)[3].

- Flow Rate: 1.3 mL/min[3].
- Column Temperature: 40 °C[3].
- Detection Wavelength: 215 nm[3].
- Injection Volume: 10 µL.

Preparation of Standard Solutions

- Standard Stock Solution: Accurately weigh a suitable amount of **Drospirenone 6-ene** reference standard and dissolve in a known volume of diluent (e.g., methanol or mobile phase) to obtain a stock solution of known concentration.
- Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the expected concentration range of the analyte in the samples.

Preparation of Sample Solutions

- Drug Substance: Accurately weigh a known amount of the Drospirenone drug substance, dissolve it in the diluent, and dilute to a final concentration within the calibration range.
- Drug Product (Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of Drospirenone, transfer it to a volumetric flask, and add the diluent. Sonicate to ensure complete dissolution of the active ingredient, dilute to volume, and filter the solution before injection.

System Suitability

Before sample analysis, inject a standard solution multiple times to check for system suitability parameters such as theoretical plates, tailing factor, and repeatability of peak areas, ensuring the chromatographic system is performing adequately.

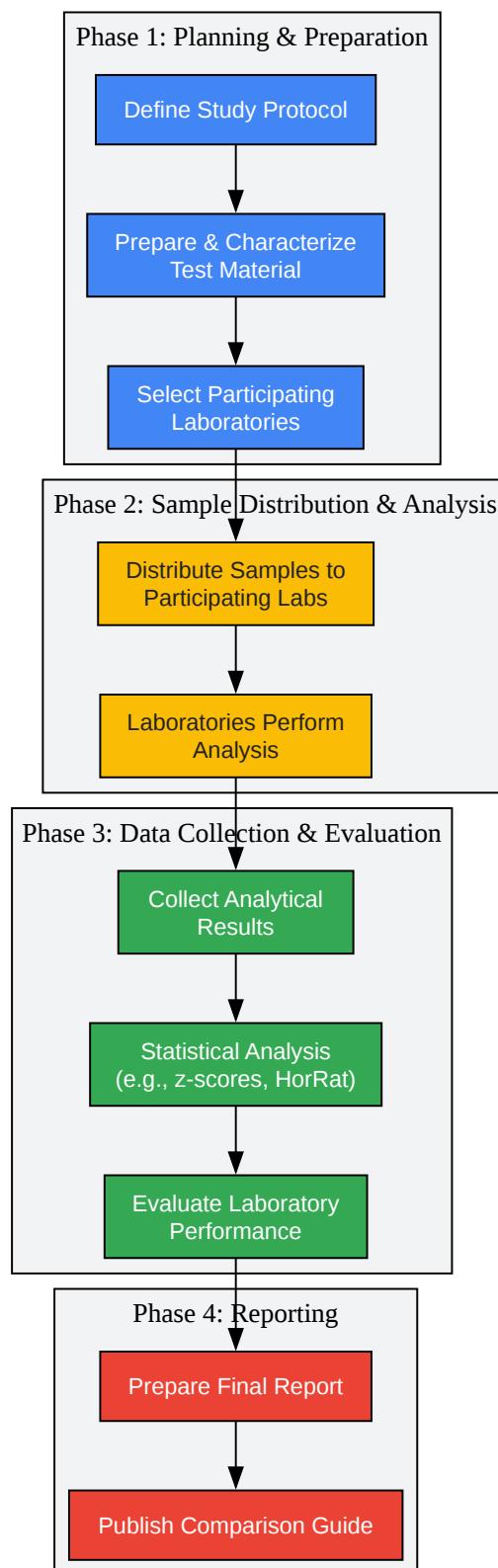
Data Analysis

- Identify the **Drospirenone 6-ene** peak in the sample chromatogram by comparing its retention time with that of the reference standard.

- Quantify the amount of **Drospirenone 6-ene** in the sample by comparing its peak area with the calibration curve generated from the working standard solutions.

Mandatory Visualization

The following diagram illustrates a typical workflow for an inter-laboratory comparison of **Drospirenone 6-ene** analysis.



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Caption: Inter-laboratory comparison workflow for **Drosopirenone 6-ene** analysis.

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